

Ecotoxicological Profile of Primisulfuron-methyl in Aquatic Environments: A Technical Guide

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Compound of Interest

Compound Name: *Primisulfuron-methyl*

Cat. No.: *B166665*

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Abstract

Primisulfuron-methyl, a selective post-emergence sulfonylurea herbicide, is primarily used for controlling grassy and broad-leaved weeds in corn cultivation. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of branched-chain amino acids in plants. While highly effective against target weeds, its potential impact on non-target aquatic organisms is a key consideration for environmental risk assessment. This technical guide provides an in-depth analysis of the ecotoxicological effects of **primisulfuron-methyl** on aquatic life, summarizing key quantitative toxicity data, detailing standard experimental protocols for its assessment, and illustrating its primary mechanism of action. The available data indicates that **primisulfuron-methyl** is highly toxic to some aquatic plants, while it demonstrates low acute toxicity to fish and aquatic invertebrates.

Quantitative Ecotoxicity Data

The ecotoxicological effects of **primisulfuron-methyl** have been evaluated across various trophic levels in aquatic ecosystems, including fish, invertebrates, and algae. The following tables summarize the key toxicity endpoints.

Table 1: Acute Toxicity of **Primisulfuron-methyl** to Aquatic Fauna

Species	Common Name	Test Duration	Endpoint	Concentration (mg/L)	Reference
Oncorhynchus mykiss	Rainbow Trout	96 hours	LC50	> 13	[1]
Lepomis macrochirus	Bluegill Sunfish	96 hours	LC50	> 48	[1]
Daphnia magna	Water Flea	48 hours	EC50	> 260	[2]

Table 2: Chronic Toxicity of **Primisulfuron-methyl** to Aquatic Fauna

Species	Common Name	Test Duration	Endpoint	Concentration (mg/L)	Reference
Pimephales promelas	Fathead Minnow	20 days	NOEC	11.0	[2]
Daphnia magna	Water Flea	21 days	NOEC	0.41	[2]

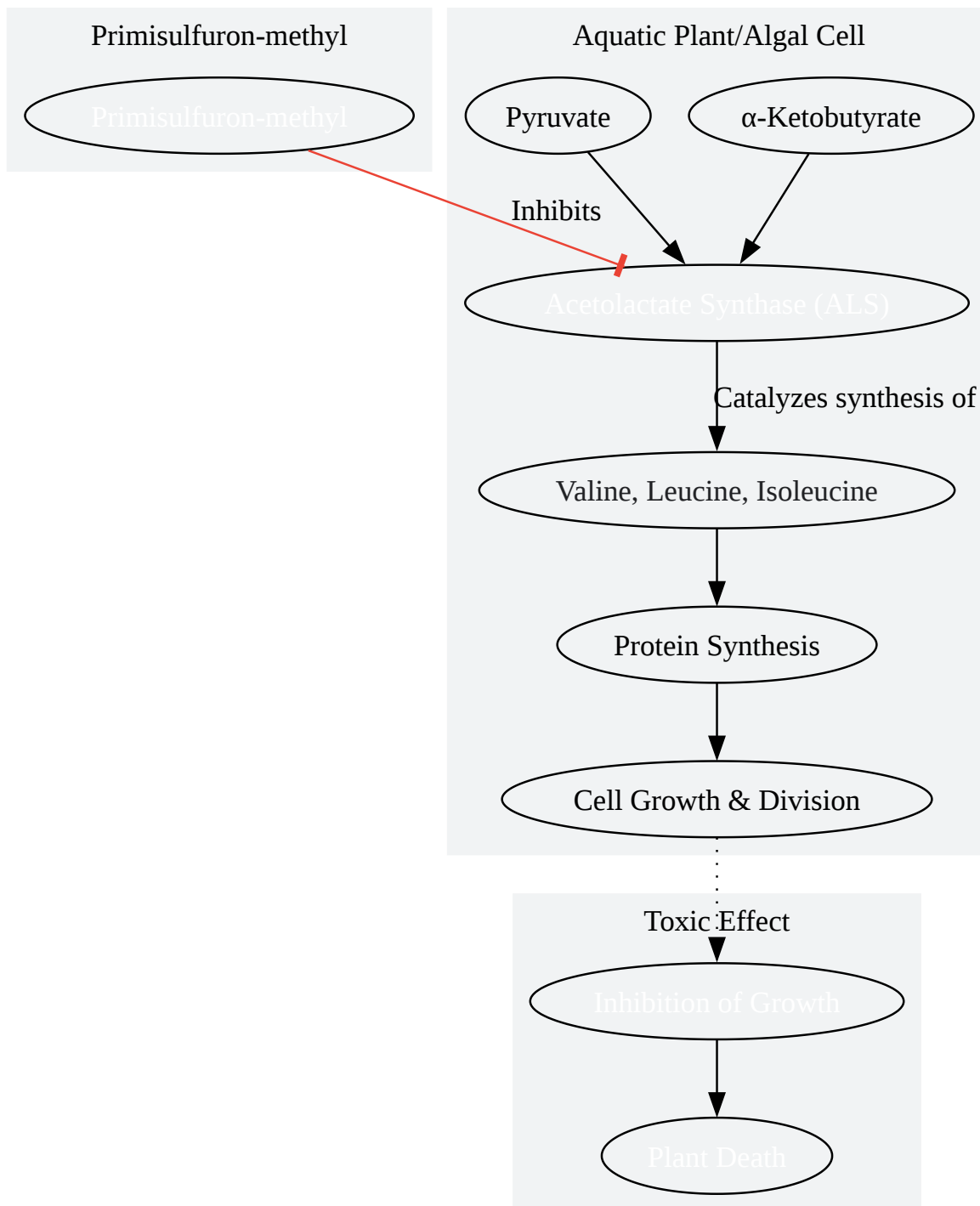
Table 3: Toxicity of **Primisulfuron-methyl** to Aquatic Flora

Species	Common Name	Test Duration	Endpoint	Concentration (mg/L)	Reference
Lemna gibba	Duckweed	14 days	EC50	0.00027	[2]
Raphidocelis subcapitata	Green Algae	-	EC50	> 24.0	[2]

Mechanism of Action and Signaling Pathways

The primary mode of action of **primisulfuron-methyl** is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in

plants and microorganisms. As these amino acids are essential for protein synthesis and cell growth, inhibition of ALS leads to a cessation of cell division and eventual death of the susceptible plant. Animals are not affected by this specific mechanism as they lack the ALS enzyme and obtain these essential amino acids through their diet.



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While the primary mechanism of toxicity in aquatic ecosystems is directed towards primary producers, some sulfonylurea herbicides have been shown to induce sub-lethal effects in aquatic animals, such as alterations in acetylcholinesterase (AChE) activity and induction of oxidative stress. However, specific data on these pathways for **primisulfuron-methyl** are limited, and its low acute toxicity to fish and invertebrates suggests that these are not the primary modes of toxicity at environmentally relevant concentrations.

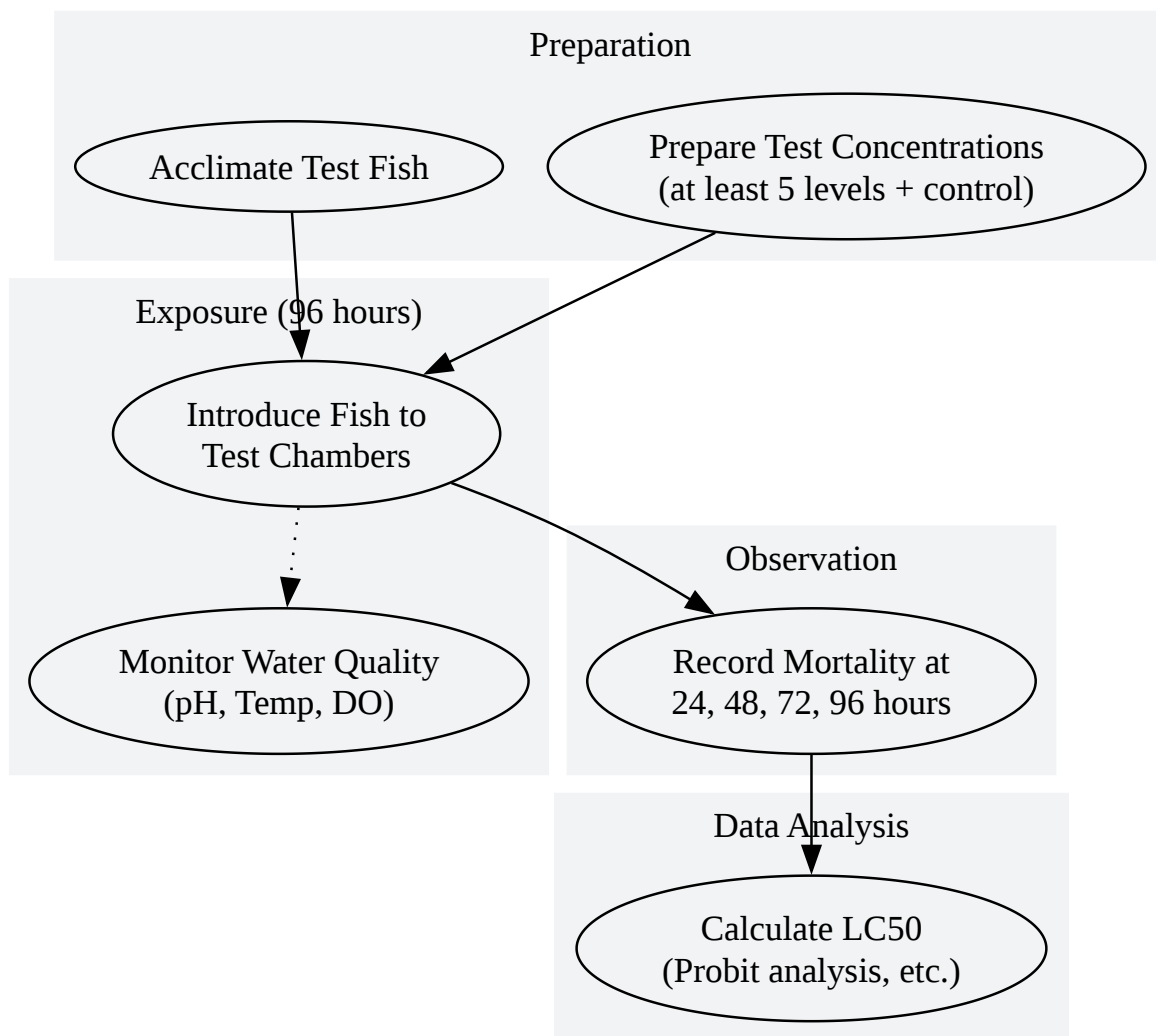
Experimental Protocols

The ecotoxicity data for **primisulfuron-methyl** are typically generated following standardized guidelines to ensure reproducibility and comparability. The most relevant protocols are those established by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

- Test Organism: Rainbow trout (*Oncorhynchus mykiss*) or other sensitive species.
- Test Duration: 96 hours.[\[3\]](#)
- Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[\[3\]](#) Water temperature, pH, and dissolved oxygen are maintained within specified limits.
- Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours.[\[3\]](#) The LC50 is calculated from these observations.
- Validity Criteria: Mortality in the control group must not exceed 10% at the end of the test.



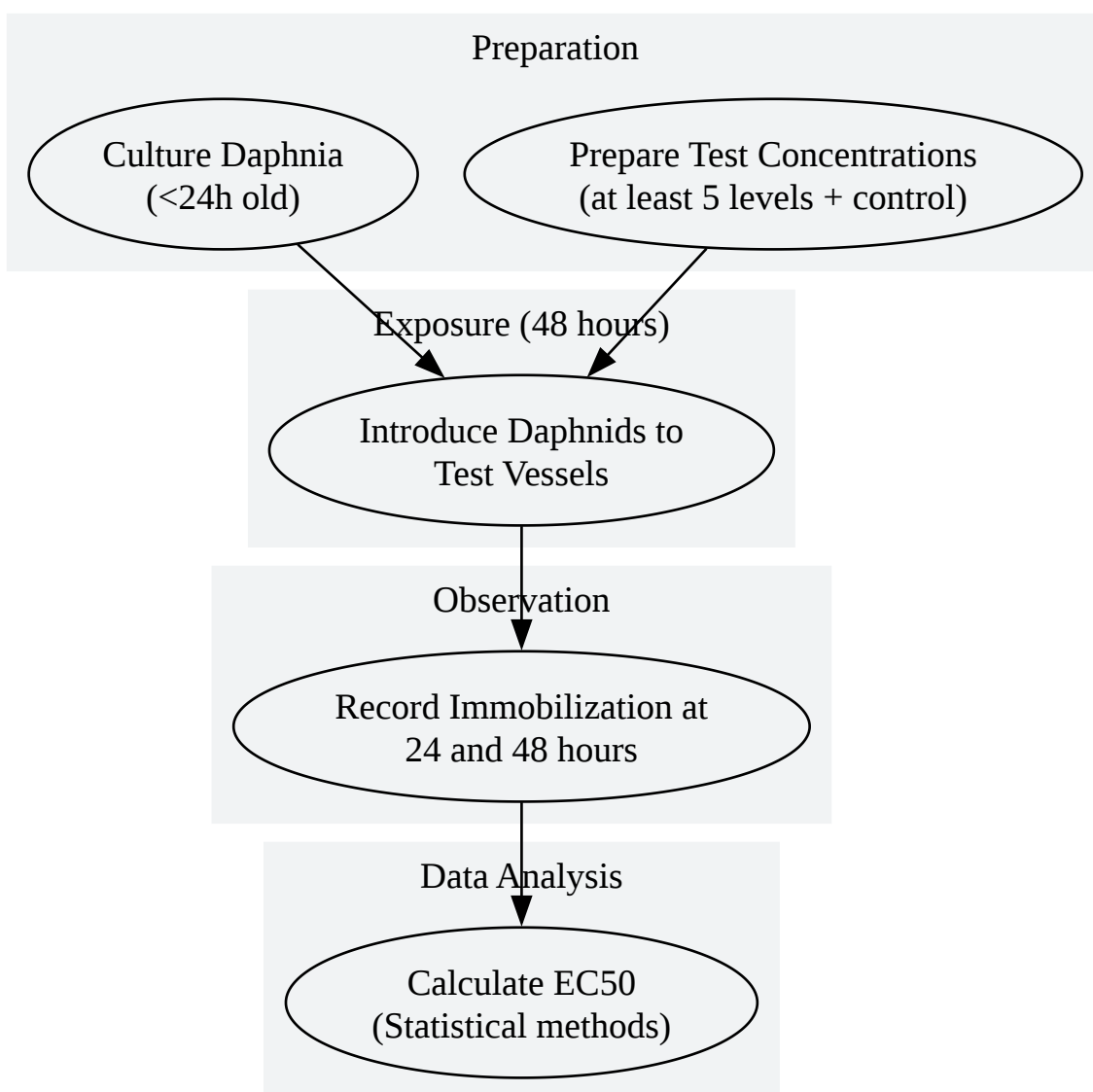
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Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the concentration of a substance that causes immobilization in 50% of the tested *Daphnia magna* (EC50) over a 48-hour period.

- Test Organism: *Daphnia magna*, less than 24 hours old.
- Test Duration: 48 hours.

- Test Conditions: Daphnids are exposed to at least five concentrations of the test substance in a static system.[4] Temperature and light cycles are controlled.
- Endpoint: Immobilization (inability to swim) is observed at 24 and 48 hours.[4] The 48-hour EC50 is the primary endpoint.
- Validity Criteria: Immobilization in the control group must be $\leq 10\%$, and the dissolved oxygen concentration should remain above 3 mg/L.

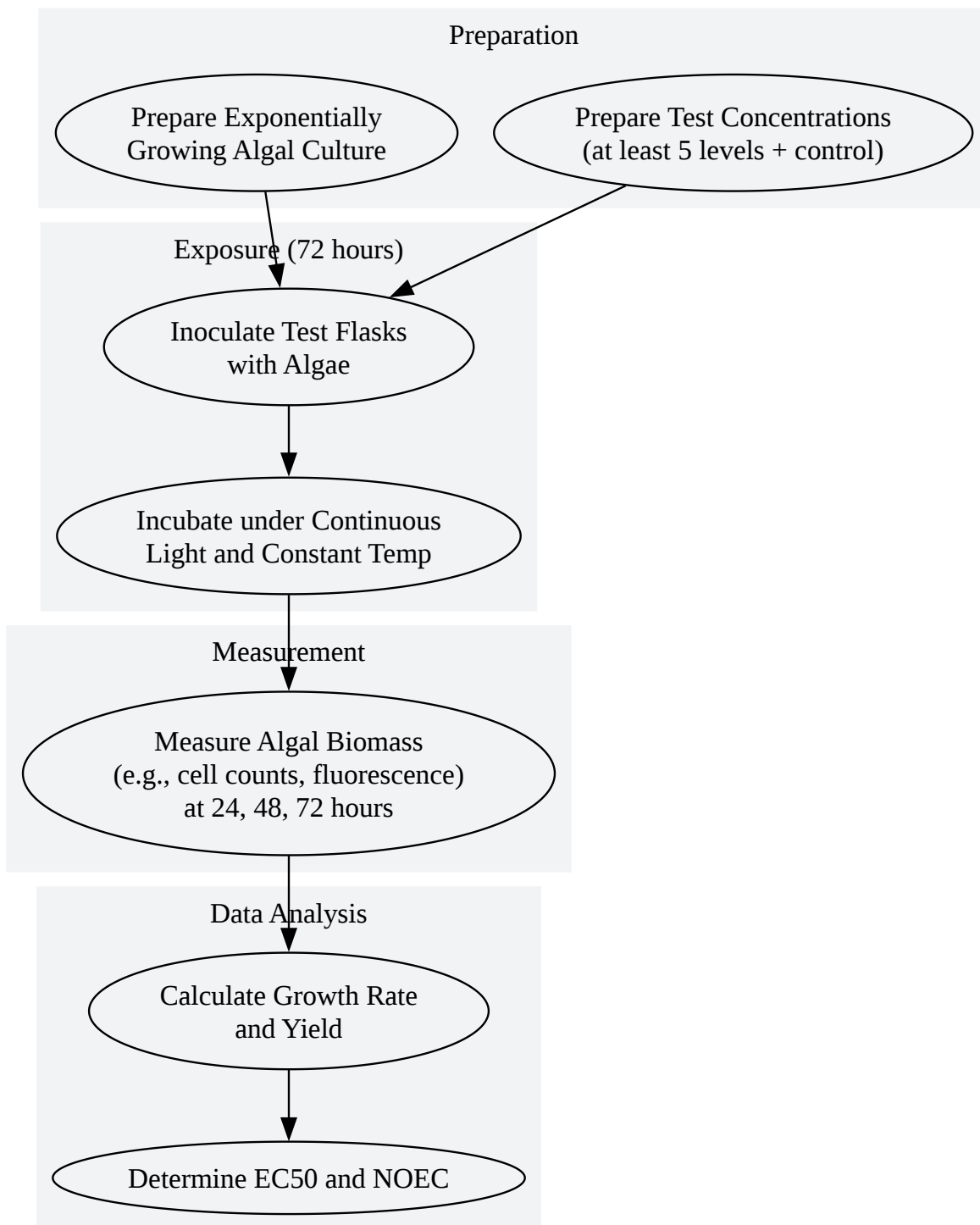


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Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria.

- Test Organism: A rapidly growing species of green algae (e.g., *Raphidocelis subcapitata*) or cyanobacteria.
- Test Duration: 72 hours.[\[5\]](#)
- Test Conditions: Exponentially growing algal cultures are exposed to a range of at least five concentrations of the test substance in a nutrient-rich medium under continuous illumination and constant temperature.[\[6\]](#)
- Endpoint: Inhibition of growth, measured as a reduction in biomass or growth rate relative to controls. The EC50, NOEC, and LOEC are determined.[\[5\]](#)
- Validity Criteria: The biomass in the control cultures should increase exponentially by a factor of at least 16 over the 72-hour test period.



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Environmental Fate and Risk Assessment

Primisulfuron-methyl has a low potential for bioaccumulation, as indicated by its octanol-water partition coefficient (Kow).[7] It is moderately persistent in soil and its degradation is influenced by soil type and environmental conditions. In aquatic environments, its persistence is pH-dependent, with faster degradation under acidic conditions. Given its high toxicity to certain aquatic plants like *Lemna gibba*, runoff from agricultural areas where **primisulfuron-methyl** is applied can pose a risk to sensitive aquatic macrophytes. However, the risk to fish and aquatic invertebrates is considered to be low based on the high LC50 and EC50 values.

Conclusion

Primisulfuron-methyl is a potent herbicide that targets the ALS enzyme in plants. Its ecotoxicological profile in aquatic environments is characterized by high toxicity to sensitive aquatic plants and low acute toxicity to fish and invertebrates. Standardized testing protocols are essential for accurately assessing its environmental risk. While the primary mechanism of action is well understood, further research into potential sub-lethal effects on aquatic fauna could provide a more comprehensive understanding of its overall impact on aquatic ecosystems. Risk mitigation measures should focus on preventing runoff from treated fields into sensitive aquatic habitats.

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